molecular formula C12H5N5O9 B14689236 10H-Phenoxazine, 1,3,7,9-tetranitro- CAS No. 24050-28-0

10H-Phenoxazine, 1,3,7,9-tetranitro-

Cat. No.: B14689236
CAS No.: 24050-28-0
M. Wt: 363.20 g/mol
InChI Key: NFVJASJPSJPHSG-UHFFFAOYSA-N
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Description

Contextual Significance of Nitrated Polycyclic Heterocycles in Material Science

Nitrated polycyclic heterocycles are a class of compounds that have garnered considerable attention, primarily in the field of energetic materials. The introduction of nitro groups (-NO2) into a polycyclic aromatic framework significantly alters the electronic and energetic properties of the parent molecule. These compounds are often characterized by high heats of formation and the potential to release large amounts of energy upon decomposition, making them candidates for explosives and propellants. The nitrogen-rich nature of many heterocyclic cores further contributes to their energetic properties. Research in this area focuses on synthesizing novel compounds with a balance of high performance and reduced sensitivity to external stimuli like impact and friction.

The Phenoxazine (B87303) Scaffold: A Foundation for Advanced Chemical Entities

The phenoxazine scaffold is a privileged structure in medicinal chemistry and material science. wikipedia.org This tricyclic heterocyclic system, consisting of a central oxazine (B8389632) ring fused to two benzene (B151609) rings, provides a rigid and planar framework that can be readily functionalized. nih.gov Phenoxazine derivatives have been explored for a wide range of applications, including as fluorescent dyes, redox indicators, and as core structures in pharmaceuticals. wikipedia.org The electron-rich nature of the phenoxazine ring system makes it a good electron donor, a property that is exploited in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. nih.gov Furthermore, the phenoxazine core is found in natural products with significant biological activity, such as the antibiotic actinomycin (B1170597) D. nih.gov

Research Landscape of 10H-Phenoxazine, 1,3,7,9-tetranitro-: Current Status and Future Directions

The current research landscape for 10H-Phenoxazine, 1,3,7,9-tetranitro- is largely undefined, with a notable absence of dedicated studies in peer-reviewed literature. Basic physicochemical properties are available in chemical databases, but experimental data on its synthesis, characterization, and performance is lacking.

Future research directions would logically involve the synthesis and comprehensive characterization of this compound. Key areas of investigation would include:

Synthesis and Purification: Developing a reliable and scalable synthetic route to obtain the pure compound. This would likely involve the nitration of a phenoxazine precursor. bohrium.com

Structural and Spectroscopic Analysis: Characterization using techniques such as X-ray crystallography, NMR, and IR spectroscopy to confirm its structure and provide insight into its molecular geometry.

Thermal Stability and Decomposition: Investigating its thermal properties using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess its stability and decomposition pathways, which is crucial for potential applications as an energetic material. nih.gov

Energetic Properties: If synthesized, determining its explosive performance parameters, such as detonation velocity and pressure, would be a key area of research. nih.gov

Computational Modeling: Theoretical studies could provide insights into its electronic structure, stability, and predict its properties, guiding experimental efforts.

Without dedicated research, the potential of 10H-Phenoxazine, 1,3,7,9-tetranitro- remains speculative, lying at the theoretical crossroads of energetic materials and functional organic molecules.

Interactive Data Table: Physicochemical Properties of 10H-Phenoxazine, 1,3,7,9-tetranitro-

PropertyValueSource
IUPAC Name 1,3,7,9-tetranitro-10H-phenoxazinePubChem nih.gov
CAS Number 24050-28-0Chemsrc chemsrc.com
Molecular Formula C12H5N5O9PubChem nih.gov
Molecular Weight 363.20 g/mol PubChem nih.gov
Exact Mass 363.00900 g/mol Chemsrc chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24050-28-0

Molecular Formula

C12H5N5O9

Molecular Weight

363.20 g/mol

IUPAC Name

1,3,7,9-tetranitro-10H-phenoxazine

InChI

InChI=1S/C12H5N5O9/c18-14(19)5-1-7(16(22)23)11-9(3-5)26-10-4-6(15(20)21)2-8(17(24)25)12(10)13-11/h1-4,13H

InChI Key

NFVJASJPSJPHSG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])NC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 10h Phenoxazine, 1,3,7,9 Tetranitro

Regioselective Nitration Strategies for the Phenoxazine (B87303) Core

The reactivity of the phenoxazine ring system is heavily influenced by the bridging oxygen and nitrogen atoms. Electrophilic substitution reactions, such as nitration, are directed to specific positions on the benzene (B151609) rings. Theoretical calculations and experimental results indicate that the reactivity of the carbon atoms in the phenoxazine ring system towards electrophiles decreases in the order of 3 > 1 >> 2 > 4, making the 3 and 7 positions the most favorable sites for substitution.

Direct nitration of the unsubstituted 10H-phenoxazine core is a primary approach to introduce nitro functional groups. This method relies on subjecting the parent heterocycle to nitrating agents. The electron-donating nature of the amino and ether functionalities strongly activates the aromatic rings, making the phenoxazine nucleus highly susceptible to electrophilic attack. However, this high reactivity can also lead to a lack of selectivity, over-nitration, and oxidative side reactions, making the isolation of a single, pure product challenging.

Achieving tetra-nitration at the 1,3,7,9-positions through a direct, one-pot approach is particularly difficult. The introduction of the first two nitro groups at the highly activated 3 and 7 positions would proceed readily. However, these electron-withdrawing groups deactivate the ring system towards further electrophilic substitution. Consequently, the introduction of the third and fourth nitro groups at the 1 and 9 positions would require significantly harsher reaction conditions.

The choice of nitrating agent and reaction conditions is critical for controlling the outcome of the direct nitration of phenoxazine. A variety of nitrating systems have been investigated for aromatic compounds, each with distinct reactivities and selectivities.

Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating agent used in aromatic chemistry. byjus.com The sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). youtube.com For a highly activated system like phenoxazine, this method would likely lead to rapid, multiple nitrations and potential oxidation. Controlling the stoichiometry and temperature would be crucial, yet likely insufficient to selectively yield the 1,3,7,9-tetranitro derivative.

Dinitrogen Pentoxide (N₂O₅): As a source of the nitronium ion, N₂O₅ can be used in non-acidic media, which can be advantageous for substrates sensitive to strong acids. nih.gov Studies on the exhaustive nitration of phenol (B47542) using N₂O₅ have shown its effectiveness in producing trinitrophenol. nih.gov This suggests its potential for achieving high degrees of nitration on the phenoxazine core, although control of regioselectivity remains a concern.

Mild Nitrating Agents: For more controlled nitration, especially at the initial stages, milder reagents can be employed. A combination of sodium nitrate (B79036) and an inorganic acidic salt (like Mg(HSO₄)₂) with wet silica (B1680970) has been used for the mononitration of phenols under heterogeneous conditions. nih.gov While effective for producing mono- or dinitrophenols, such mild systems are unlikely to be potent enough to achieve tetra-nitration.

The table below summarizes various nitrating systems and their general applicability.

Nitrating SystemReagentsTypical ConditionsApplicability to Phenoxazine
Mixed AcidConc. HNO₃, Conc. H₂SO₄Low to moderate temperatureHigh reactivity, potential for over-nitration and oxidation. byjus.comyoutube.com
Dinitrogen PentoxideN₂O₅Aprotic solvent (e.g., CH₂Cl₂)Powerful, non-acidic conditions; may allow for exhaustive nitration. nih.gov
Mild Heterogeneous SystemNaNO₃, Mg(HSO₄)₂, wet SiO₂Room temperature, CH₂Cl₂Likely suitable for initial nitration steps (mono/di), but not for tetra-nitration. nih.gov

Stepwise Construction of the 1,3,7,9-tetranitro-10H-phenoxazine Framework

Due to the challenges of controlling direct nitration, a stepwise approach involving the synthesis of nitrated intermediates is a more viable strategy. This can involve either the sequential nitration of the phenoxazine core or the construction of the phenoxazine ring from already nitrated precursors.

This strategy involves the synthesis of mono-, di-, or tri-nitrated phenoxazines, which are then subjected to further nitration steps. The synthesis of 1,3-dinitro-10H-phenoxazine, a key intermediate, has been reported through several routes. One notable synthesis involves the reaction of picryl chloride with 2-aminophenol (B121084). researchgate.net Another reported method is the reaction of trinitrobenzene with 2-aminophenol. researchgate.net

A particularly interesting route is the reaction between phenoxyamine and picryl chloride, which unexpectedly yields 1,3-dinitro-10H-phenoxazine instead of the expected N-phenoxypicramide. This reaction proceeds via a molecular rearrangement, which is discussed in more detail in section 2.3. researchgate.net

Once an intermediate like 1,3-dinitrophenoxazine is obtained, it can be subjected to a second nitration step. The two existing nitro groups significantly deactivate the ring, meaning more forcing conditions (e.g., stronger mixed acid, higher temperatures) would be required to introduce the next two nitro groups at the 7 and 9 positions.

Achieving the final 1,3,7,9-tetranitro substitution pattern requires overcoming the deactivating effect of the nitro groups already present on the aromatic rings. The most logical precursor for the final nitration step would be a dinitrophenoxazine, such as 3,7-dinitrophenoxazine or 1,3-dinitrophenoxazine.

Starting with 3,7-dinitrophenoxazine, the introduction of the next two nitro groups would be directed to the 1 and 9 positions. The deactivation of the rings means that a powerful nitrating agent, such as fuming nitric acid in concentrated sulfuric acid or oleum, at elevated temperatures would likely be necessary. These harsh conditions increase the risk of side reactions and decomposition.

An alternative stepwise construction could involve building the phenoxazine ring from highly nitrated precursors using reactions like the Ullmann condensation. For example, the condensation of a nitrated 2-aminophenol with a nitrated 2-halophenol derivative could, in principle, form the desired tetranitrated phenoxazine skeleton. However, the nucleophilicity of the reactants would be severely diminished by the presence of multiple nitro groups, likely resulting in very low reaction yields.

Mechanistic Studies of Rearrangement Reactions Yielding Nitrated Phenoxazines

Intramolecular rearrangement reactions provide a powerful, albeit sometimes unexpected, pathway to functionalized heterocyclic systems. In the context of nitrated phenoxazines, the Smiles rearrangement is of particular relevance.

A significant finding is the unexpected formation of 1,3-dinitro-10H-phenoxazine from the attempted synthesis of N-phenoxypicramide via the reaction of phenoxyamine with picryl chloride. researchgate.net Instead of a simple nucleophilic substitution, the reaction proceeds through a molecular rearrangement that involves the expulsion of a nitro group. The proposed mechanism likely involves an initial nucleophilic attack of the phenoxyamine nitrogen onto the electron-deficient picryl chloride ring. This is followed by an intramolecular cyclization where the oxygen atom of the phenoxy group attacks one of the nitro-bearing carbons of the picryl ring, leading to a spirocyclic intermediate (a Meisenheimer complex). Subsequent rearrangement and elimination of a nitro group and HCl leads to the formation of the thermodynamically more stable 1,3-dinitro-10H-phenoxazine ring system. researchgate.net This reaction highlights a synthetically useful, though mechanistically complex, route to dinitrated phenoxazine intermediates that avoids the direct nitration of the phenoxazine core. researchgate.net

Synthesis of Structural Analogues and Derivatives with Related Nitration Patterns

The synthesis of phenoxazine analogues bearing multiple nitro groups can be conceptually approached through two main strategies: the direct nitration of a pre-formed phenoxazine ring system or the construction of the phenoxazine core from appropriately nitrated precursors.

One of the most versatile methods for the formation of the phenoxazine tricycle is the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an o-aminophenol with an o-halophenol derivative. To synthesize nitrated phenoxazines, this would necessitate the use of precursors already bearing nitro functionalities. For instance, the condensation of a dinitrophenol with a dinitroaminophenol could theoretically yield a tetranitrophenoxazine. However, the reactivity of such highly electron-deficient substrates in Ullmann-type reactions can be challenging, often requiring harsh reaction conditions and leading to modest yields.

Direct nitration of the parent phenoxazine molecule is another potential route. However, the control of regioselectivity in electrophilic aromatic substitution reactions on the phenoxazine ring system is complex. The existing nitrogen and oxygen heteroatoms, along with any existing substituents, will direct incoming electrophiles, and achieving the specific 1,3,7,9-tetrasubstitution pattern is not straightforward. The reaction conditions for such exhaustive nitration would likely be severe, employing potent nitrating agents such as mixed acid (a combination of concentrated nitric and sulfuric acids), which could lead to undesired side reactions, including oxidation of the phenoxazine core.

Historical literature provides some insights into the synthesis of nitrated phenoxazine derivatives. For example, early 20th-century chemical journals, such as the Journal of the Chemical Society, Transactions and Berichte der Deutschen Chemischen Gesellschaft, describe the preparation of various nitro-substituted aromatic compounds. While a direct synthesis of 1,3,7,9-tetranitro-10H-phenoxazine is not readily found in modern chemical databases, these older sources may contain foundational work on the nitration of phenoxazine or related heterocyclic systems. Accessing and thoroughly reviewing these historical documents could provide crucial experimental details.

Recent advancements in synthetic methodology have focused on more controlled and selective C-N and C-O bond-forming reactions, which could be adapted for the synthesis of polynitrated phenoxazines. For instance, modern palladium- or copper-catalyzed cross-coupling reactions might offer milder alternatives to the classical Ullmann condensation for the construction of the central oxazine (B8389632) ring from highly functionalized precursors.

Due to the limited availability of specific experimental data for the synthesis of 1,3,7,9-tetranitro-10H-phenoxazine and its analogues with identical nitration patterns in readily accessible scientific literature, a detailed compilation of research findings with specific reaction parameters and yields is not possible at this time. The following table provides a conceptual framework for the types of compounds that would be relevant to this area of research.

Table 1: Key Compounds in the Synthesis of Polynitrated Phenoxazines

Compound NameMolecular FormulaRole in Synthesis
1,3-Dinitro-10H-phenoxazineC₁₂H₇N₃O₅Potential intermediate for further nitration.
2,4-DinitrophenolC₆H₄N₂O₅Potential precursor for Ullmann condensation.
2-Amino-4,6-dinitrophenolC₆H₅N₃O₅Potential precursor for Ullmann condensation.
Picric Acid (2,4,6-Trinitrophenol)C₆H₃N₃O₇Highly nitrated precursor for potential cyclization reactions.

Further research into historical chemical literature and the development of novel synthetic methods are required to fully elucidate the synthetic pathways to 1,3,7,9-tetranitro-10H-phenoxazine and its structural analogues.

Advanced Structural Elucidation and Spectroscopic Characterization of 10h Phenoxazine, 1,3,7,9 Tetranitro

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Advanced 2D Techniques

No specific ¹H NMR, ¹³C NMR, or advanced 2D NMR spectroscopic data for 10H-Phenoxazine, 1,3,7,9-tetranitro- could be located. This information is crucial for determining the precise chemical environment of the hydrogen and carbon atoms within the molecule, which would confirm the substitution pattern and provide insights into the electronic structure.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Experimental High-Resolution Mass Spectrometry (HRMS) or Electrospray Ionization Mass Spectrometry (ESI-MS) data for 10H-Phenoxazine, 1,3,7,9-tetranitro- are not available in the searched resources. Such data would be essential for confirming the exact molecular weight and elemental composition of the compound. The theoretical molecular weight of 10H-Phenoxazine, 1,3,7,9-tetranitro- is 363.20 g/mol . nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Specific Fourier-Transform Infrared (FT-IR) and Raman spectroscopic data for 10H-Phenoxazine, 1,3,7,9-tetranitro- were not found. These techniques would provide valuable information about the vibrational modes of the molecule, helping to identify characteristic functional groups, such as the nitro groups (NO₂) and the secondary amine (N-H) within the phenoxazine (B87303) core.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

There is no published single-crystal X-ray diffraction (SCXRD) data for 10H-Phenoxazine, 1,3,7,9-tetranitro-. This technique is indispensable for the unambiguous determination of the three-dimensional molecular structure in the solid state.

Analysis of Molecular Conformation and Stereochemistry

Without SCXRD data, a definitive analysis of the molecular conformation and stereochemistry of 10H-Phenoxazine, 1,3,7,9-tetranitro- cannot be performed. This would include details about the dihedral angle of the phenoxazine ring system and the orientation of the nitro substituents.

Intermolecular Interactions and Crystal Packing Motifs

Information regarding the intermolecular interactions and crystal packing motifs of 10H-Phenoxazine, 1,3,7,9-tetranitro- is unavailable due to the absence of crystallographic data. Such an analysis would reveal how the molecules arrange themselves in the crystal lattice, influenced by forces such as hydrogen bonding and π-π stacking.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

No specific electronic absorption spectroscopy (UV-Vis) data for 10H-Phenoxazine, 1,3,7,9-tetranitro- was found in the conducted searches. This data would provide insights into the electronic transitions within the molecule and help to understand its photophysical properties.

Computational and Theoretical Chemistry Studies of 10h Phenoxazine, 1,3,7,9 Tetranitro

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For a compound like 10H-Phenoxazine, 1,3,7,9-tetranitro-, DFT could provide significant insights.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 10H-Phenoxazine, 1,3,7,9-tetranitro-, this would involve determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. Conformational analysis would further explore different spatial arrangements of the atoms and identify the most energetically favorable conformers.

Frontier Molecular Orbital (FMO) Theory and Energetic Profiles

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the chemical stability of a compound. For an energetic material, a smaller HOMO-LUMO gap often correlates with higher reactivity. DFT calculations would be instrumental in determining these energetic profiles for 10H-Phenoxazine, 1,3,7,9-tetranitro-.

Prediction of Spectroscopic Parameters

DFT methods can also predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. For 10H-Phenoxazine, 1,3,7,9-tetranitro-, predicted spectroscopic data would be invaluable for its characterization.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Decomposition Pathways

MD simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its dynamic properties and reaction mechanisms that are not accessible through static quantum chemical calculations.

Investigation of Thermal Decomposition Kinetics and Mechanisms

For an energetic material, understanding its thermal decomposition is paramount for assessing its stability and safety. MD simulations can model the behavior of 10H-Phenoxazine, 1,3,7,9-tetranitro- at elevated temperatures, revealing the initial steps of decomposition, the subsequent reaction pathways, and the kinetics of the process.

Analysis of Trigger Bonds and Bond Dissociation Energies

The initiation of decomposition in many energetic materials involves the breaking of a specific, weak covalent bond, often referred to as the "trigger bond." MD simulations, in conjunction with quantum chemical calculations, can be used to identify these trigger bonds by calculating the bond dissociation energies (BDEs) for all the bonds within the 10H-Phenoxazine, 1,3,7,9-tetranitro- molecule. The bond with the lowest BDE is typically the one that breaks first, initiating the decomposition cascade.

Quantitative Structure-Activity Relationship (QSAR) and Sensitivity Prediction Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or, in the context of energetic materials, with properties like sensitivity and performance. These models are invaluable for predicting the characteristics of new, unsynthesized compounds.

The impact and electrostatic sensitivity of an energetic material are critical parameters that determine its safety and handling. For nitroaromatic compounds, to which 10H-Phenoxazine, 1,3,7,9-tetranitro- belongs, several molecular descriptors have been identified as being correlated with sensitivity.

While no specific QSAR models for 10H-Phenoxazine, 1,3,7,9-tetranitro- have been published, general principles for nitroaromatics can be applied. The presence of four electron-withdrawing nitro groups on the phenoxazine (B87303) core would significantly influence the electronic distribution and bond strengths within the molecule. It is hypothesized that the stability of the phenoxazine ring system may contribute to a degree of insensitivity compared to more strained nitro compounds. A QSAR model for this compound would likely incorporate descriptors such as the Mulliken net charges of the nitro groups, bond dissociation energies of the C-NO₂ bonds, and parameters describing the molecular surface electrostatic potential.

Electrostatic Sensitivity: Electrostatic sensitivity, the susceptibility of a material to initiation by an electrostatic discharge, is another critical safety parameter. The electrostatic potential above the central parts of aromatic rings has been shown to correlate with detonation sensitivity. kpu.edu.rs An increase in the number of aromatic rings can lead to a decrease in the electrostatic potential above the central part of the molecule, suggesting reduced sensitivity. kpu.edu.rs For 10H-Phenoxazine, 1,3,7,9-tetranitro-, the fused ring system and the presence of the oxygen heteroatom would create a complex electrostatic potential surface. Predictive models for electrostatic sensitivity often rely on quantum chemical calculations to determine properties like the electrostatic potential and the energy of the lowest unoccupied molecular orbital (LUMO), which relates to the molecule's ability to accept an electron.

The following table outlines key molecular descriptors that are generally correlated with the sensitivity of nitroaromatic compounds and their expected influence.

DescriptorInfluence on SensitivityRationale
Negative Charge on NO₂ Group DecreasesA more negative charge indicates stronger bonding and less susceptibility to decomposition. researchgate.net
Positive Electrostatic Potential IncreasesA higher positive potential suggests a greater susceptibility to nucleophilic attack, which can be a decomposition initiation step. kpu.edu.rs
**Bond Dissociation Energy (C-NO₂) **Decreases with lower energyWeaker bonds are more easily broken, leading to initiation of the decomposition cascade.
Oxygen Balance Complex relationshipA more positive oxygen balance generally correlates with higher energy release, but its direct correlation with sensitivity is not always straightforward. researchgate.net
Molecular Surface Area Can influenceLarger surface areas can sometimes correlate with higher sensitivity due to increased intermolecular interactions.

Predictive models for the energetic performance of novel compounds are crucial for identifying promising candidates for high-energy-density materials (HEDMs). Key performance indicators include detonation velocity (D) and detonation pressure (P).

For new energetic materials, detonation parameters are often predicted using empirical methods, such as the Kamlet-Jacobs equations, which utilize the calculated density and heat of formation of the compound. mdpi.commdpi.com The density of a material is a critical factor, with higher densities generally leading to superior detonation performance. nih.gov The heat of formation also plays a significant role, with more positive values contributing to a greater energy release upon detonation.

While specific predictive models for 10H-Phenoxazine, 1,3,7,9-tetranitro- are not available in the literature, its performance can be estimated by comparison with other tetranitro-substituted heterocyclic compounds. For example, 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) has a calculated detonation velocity of 7727 m/s and a detonation pressure of 278 kbar at a density of 1.85 g/cm³. mdpi.com Another high-nitrogen energetic material, BITE-101, which features a fused heterocyclic structure with three explosophoric groups, exhibits a very high detonation velocity of 9314 m/s and a detonation pressure of 39.3 GPa. nih.gov The performance of 10H-Phenoxazine, 1,3,7,9-tetranitro- would be expected to be significant due to its high nitro content and the density of the phenoxazine framework.

The table below presents a comparison of predicted detonation parameters for some related nitro-substituted energetic materials.

CompoundPredicted Density (g/cm³)Predicted Detonation Velocity (km/s)Predicted Detonation Pressure (GPa)
2,4,6,8-tetranitro-1,3,5,7-tetraazacubane (TNTAC)2.1210.4252.82 nih.gov
BITE-1011.9579.31439.3 nih.gov
2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD)1.857.72727.8 mdpi.com
2,4,6-trinitrophenylmethylnitramine (Tetryl)1.717.57026.0 mdpi.com

Reactivity, Decomposition, and Stability of 10h Phenoxazine, 1,3,7,9 Tetranitro

Thermal Stability and Decomposition Mechanisms under Various Conditions

The thermal stability of 10H-Phenoxazine, 1,3,7,9-tetranitro- is expected to be significantly lower than its parent compound, phenoxazine (B87303). The introduction of four nitro groups, which are known to be thermally sensitive, inherently destabilizes the molecule. The decomposition of nitroaromatic compounds is a complex process that can be initiated by heat, impact, or friction.

Under thermal stress, the initial and rate-determining step in the decomposition of many nitroaromatic energetic materials is the homolytic cleavage of the C–NO2 bond, releasing nitrogen dioxide (NO2) and a highly reactive organic radical. This process is endothermic but is rapidly followed by a series of exothermic secondary reactions. The liberated NO2 can act as an oxidizer for the remaining organic framework, leading to a self-propagating, and potentially explosive, decomposition cascade.

The decomposition mechanism is likely to proceed through the following stages:

Initiation: Homolytic cleavage of a C–NO2 bond to form a phenoxazinyl radical and nitrogen dioxide.

Propagation: The highly reactive radical species and NO2 can attack other molecules of 10H-Phenoxazine, 1,3,7,9-tetranitro-, leading to a chain reaction. This can involve hydrogen abstraction from the amine group or addition to the aromatic rings.

Autocatalysis: The products of the initial decomposition steps, particularly nitrogen oxides, can catalyze further decomposition, leading to an acceleration of the reaction rate.

Final Products: The complete decomposition under high temperatures would be expected to yield a mixture of gaseous products including nitrogen (N2), carbon monoxide (CO), carbon dioxide (CO2), water (H2O), and solid carbonaceous residues.

The presence of the ether linkage and the secondary amine in the phenoxazine ring system may offer alternative decomposition pathways compared to simpler nitroaromatic hydrocarbons. The N-H bond, in particular, could be a site for initial hydrogen abstraction.

Role of Nitro Groups as Explosophores and Their Influence on Energetic Potential

The four nitro groups in 10H-Phenoxazine, 1,3,7,9-tetranitro- function as explosophores, which are chemical groups that confer explosive properties to a molecule. The energetic potential of this compound is derived from several factors directly related to these nitro groups:

Oxygen Balance: The nitro groups provide a significant amount of oxygen to the molecule. An energetic material with a high oxygen balance can sustain its own combustion without the need for an external oxygen source. This leads to a more efficient and powerful explosion. The oxygen balance of 10H-Phenoxazine, 1,3,7,9-tetranitro- is relatively high due to the four nitro groups.

Heat of Formation: The introduction of nitro groups generally increases the heat of formation of an organic molecule, making it less stable and more energetic. The high positive heat of formation of many polynitro compounds contributes to the large amount of energy released upon their decomposition.

High Density: The presence of multiple nitro groups tends to increase the density of a compound. Higher density is a desirable characteristic for energetic materials as it can lead to higher detonation velocities and pressures.

Generation of Gaseous Products: Upon decomposition, the nitro groups contribute to the formation of a large volume of stable, gaseous products, primarily N2. The rapid expansion of these hot gases is the driving force of an explosion.

Computational studies on other tetranitro-aromatic compounds have shown a correlation between the number and position of nitro groups and the energetic performance of the molecule. nih.govicm.edu.pl It can be inferred that 10H-Phenoxazine, 1,3,7,9-tetranitro- would possess significant energetic potential.

Chemical Transformations and Derivatization from the Core Structure

The chemical reactivity of 10H-Phenoxazine, 1,3,7,9-tetranitro- is dominated by the electron-withdrawing nature of the four nitro groups. These groups deactivate the aromatic rings towards electrophilic substitution reactions. Conversely, the rings are activated towards nucleophilic aromatic substitution.

Potential chemical transformations and derivatizations could include:

N-Alkylation/N-Arylation: The hydrogen atom on the nitrogen of the phenoxazine ring can be substituted with alkyl or aryl groups. This could be achieved through reaction with alkyl halides or aryl halides under appropriate basic conditions. Such modifications could be used to fine-tune the physical and energetic properties of the molecule.

Nucleophilic Aromatic Substitution: The nitro groups themselves can potentially be displaced by strong nucleophiles. The positions ortho and para to the existing nitro groups are particularly activated for such reactions.

Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using various reducing agents. This would dramatically alter the chemical nature of the compound, transforming it from a highly energetic material to a potentially useful intermediate for the synthesis of dyes or other functional materials. The selective reduction of one or more nitro groups could also be a pathway to novel derivatives.

The synthesis of the parent 10H-Phenoxazine, 1,3,7,9-tetranitro- itself would likely proceed through the direct nitration of phenoxazine. However, controlling the degree and regioselectivity of nitration can be challenging, and a multi-step synthesis might be required to achieve the desired tetranitro substitution pattern.

Influence of Molecular Architecture on Chemical Stability

Ring Strain: The phenoxazine core is a relatively stable, tricyclic heteroaromatic system. The fusion of the benzene (B151609) rings to the central oxazine (B8389632) ring results in a fairly rigid and planar structure. This lack of significant ring strain contributes to its baseline stability.

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the N-H group and an adjacent nitro group could have a stabilizing effect on the molecule.

Steric Hindrance: The four nitro groups will experience some degree of steric hindrance, which can lead to a twisting of the nitro groups out of the plane of the aromatic rings. This can slightly decrease the resonance stabilization of the molecule but may also influence its sensitivity to initiation.

Electronic Effects: The strong electron-withdrawing nature of the nitro groups significantly reduces the electron density on the aromatic rings. This electronic effect is a primary contributor to the compound's energetic properties and its susceptibility to decomposition. The stability of heterocyclic aromatic compounds is influenced by the number and arrangement of heteroatoms and substituent groups. britannica.comnih.gov

Advanced Materials Science Applications of 10h Phenoxazine, 1,3,7,9 Tetranitro and Its Derivatives

Integration into High Energy Density Materials (HEDMs) Formulations

The incorporation of novel molecules like 10H-Phenoxazine, 1,3,7,9-tetranitro- into High Energy Density Material (HEDM) formulations is a key area of research aimed at developing next-generation energetic materials with superior performance and safety characteristics. The inherent properties of the phenoxazine (B87303) ring system, combined with the energetic nitro groups, suggest its potential as a foundational structure for new HEDMs.

Design Principles for Enhanced Energetic Performance

The energetic performance of a molecule is intrinsically linked to its chemical structure. For a compound like 10H-Phenoxazine, 1,3,7,9-tetranitro-, several design principles are crucial for maximizing its energetic output:

High Nitrogen Content: The presence of five nitrogen atoms in the molecule contributes to a higher heat of formation, which is a key indicator of energetic performance. The decomposition of high-nitrogen compounds often leads to the formation of stable nitrogen gas (N₂), releasing a significant amount of energy.

Oxygen Balance: The four nitro groups provide a substantial amount of oxygen, which is crucial for the complete combustion of the carbon and hydrogen backbone during detonation. A favorable oxygen balance ensures that the maximum amount of chemical energy is released.

High Density: The planar and rigid structure of the phenoxazine core can facilitate efficient crystal packing, leading to a higher density. For energetic materials, a higher density correlates with a higher detonation velocity and pressure. Computational studies are often employed to predict the crystal packing and density of new energetic molecules. nih.govresearchgate.net

Table 1: Comparison of Key Energetic Properties of Nitroaromatic Compounds

Compound Molecular Formula Molecular Weight (g/mol) Number of Nitro Groups
10H-Phenoxazine, 1,3,7,9-tetranitro- C₁₂H₅N₅O₉ 363.20 4
2,4,6-Trinitrotoluene (TNT) C₇H₅N₃O₆ 227.13 3
1,3,5-Trinitrobenzene (TNB) C₆H₃N₃O₆ 213.11 3

Note: This table provides a basic comparison and does not include performance data due to the lack of specific information for 10H-Phenoxazine, 1,3,7,9-tetranitro-.

Strategies for Sensitivity Reduction and Stability Enhancement

A critical challenge in the development of new HEDMs is managing their sensitivity to external stimuli such as impact, friction, and electrostatic discharge. For nitroaromatic compounds, several strategies can be employed to enhance stability and reduce sensitivity:

Cocrystallization: Forming cocrystals with other less sensitive energetic materials or inert binders can significantly reduce the sensitivity of the resulting composite material. This approach has been successfully used for other high-energy materials.

Polymer-Bonding: Incorporating the energetic material into a polymer matrix to create a polymer-bonded explosive (PBX) is a common and effective method for reducing sensitivity. mdpi.com The polymer binder absorbs and dissipates energy from mechanical stimuli, preventing initiation.

Morphological Control: The size and shape of the energetic crystals can influence their sensitivity. Controlling the crystallization process to produce rounded or spherical particles with fewer defects can lead to a less sensitive material.

Introduction of Desensitizing Groups: While not directly applicable to the parent compound, derivatives could be synthesized with functional groups that are known to reduce sensitivity, such as amino groups.

Role in Advanced Energetic Composites and Blends

Beyond its potential as a standalone HEDM, 10H-Phenoxazine, 1,3,7,9-tetranitro- could play a significant role as a component in advanced energetic composites and blends. Its high density and energetic output could be leveraged to enhance the performance of existing formulations. For example, it could be blended with common military explosives like RDX or HMX to increase their detonation velocity and pressure. Furthermore, its aromatic structure might offer better compatibility with certain polymeric binders used in PBXs, leading to improved mechanical properties and long-term stability of the composite. The development of energetic composites often involves a careful balance of performance and sensitivity, and the inclusion of novel high-energy components is a key area of ongoing research. mdpi.com

Exploration in Optoelectronic Devices and Functional Materials

Phenoxazine and its derivatives are well-known for their applications in optoelectronic devices due to their excellent photophysical and electrochemical properties. acs.orgnih.gov The introduction of nitro groups, which are strong electron-withdrawing groups, can significantly alter the electronic properties of the phenoxazine core. This could lead to the development of new functional materials with tailored properties for applications such as:

Organic Light-Emitting Diodes (OLEDs): The modified electronic structure could result in materials with different emission wavelengths or improved charge transport properties.

Sensors: The strong electron-accepting nature of the nitro groups could make these compounds sensitive to the presence of electron-donating analytes, forming the basis for new chemical sensors.

Nonlinear Optics: The presence of both electron-donating (the phenoxazine core) and electron-withdrawing (nitro) groups can lead to large second-order nonlinear optical responses, which are useful in various photonic applications.

While the primary focus for a tetranitrated compound would likely be its energetic properties, the potential for dual-use applications in functional materials should not be overlooked.

Molecular Design for Specific Material Properties

The phenoxazine scaffold offers a versatile platform for molecular design to achieve specific material properties. acs.orgrsc.org By systematically modifying the structure of 10H-Phenoxazine, 1,3,7,9-tetranitro-, it may be possible to fine-tune its characteristics for various applications. For instance, the introduction of different functional groups at the 10-position could be used to:

Improve Solubility and Processability: Attaching alkyl or other solubilizing groups could make the compound easier to handle and incorporate into formulations.

Enhance Thermal Stability: The introduction of thermally stable moieties could increase the decomposition temperature of the material.

Modify Energetic Performance: The addition of other energetic groups could further increase the energy output of the molecule.

Tune Optoelectronic Properties: As discussed previously, functionalization can be used to alter the absorption and emission characteristics of the molecule for specific device applications.

Computational modeling plays a crucial role in the rational design of new materials, allowing researchers to predict the properties of novel derivatives before undertaking their synthesis. nih.govresearchgate.net

Perspectives and Future Directions in 10h Phenoxazine, 1,3,7,9 Tetranitro Research

Development of Green Chemistry Approaches for Synthesis

The synthesis of nitroaromatic compounds traditionally involves harsh conditions, such as the use of strong acids and high temperatures, which can lead to environmental concerns and the formation of unwanted byproducts. researchgate.net The principles of green chemistry offer a pathway to more sustainable and efficient synthetic routes for 10H-Phenoxazine, 1,3,7,9-tetranitro-. Future research could focus on several key areas:

Catalyst-Free and Solvent-Free Reactions: Exploring methodologies that minimize or eliminate the use of hazardous solvents and catalysts is a primary goal of green chemistry. nih.gov Reactions in aqueous media or under solvent-free conditions could be investigated for the nitration of the phenoxazine (B87303) core. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net A systematic study of microwave-assisted nitration of phenoxazine could lead to a more efficient synthesis of the tetranitro derivative.

Solid-Supported Reagents: The use of solid-supported nitrating agents could simplify purification processes and allow for the recycling of reagents, thereby reducing waste. researchgate.net

Future synthetic research could be guided by the parameters outlined in the following hypothetical data table, which illustrates a green chemistry approach to the synthesis of 10H-Phenoxazine, 1,3,7,9-tetranitro-.

ParameterTraditional MethodProposed Green MethodPotential Advantages
Solvent Concentrated Sulfuric and Nitric AcidWater or Solvent-FreeReduced toxicity and waste
Catalyst None (strong acid acts as catalyst)Solid Acid Catalyst (e.g., Zeolite)Recyclability, improved selectivity
Energy Source Conventional Heating (reflux)Microwave IrradiationFaster reaction times, lower energy use
Byproducts Acidic waste, NOx gasesMinimal, catalyst can be filtered offEasier purification, less pollution

Multiscale Modeling for Comprehensive Material Characterization

The properties of a material are governed by phenomena that occur across a wide range of length and time scales, from the atomic to the macroscopic. aip.orgresearchgate.net Multiscale modeling provides a powerful computational framework to connect these scales, offering a comprehensive understanding of a material's behavior. aip.org For a complex molecule like 10H-Phenoxazine, 1,3,7,9-tetranitro-, which may have applications as an energetic material, multiscale modeling is particularly valuable. researchgate.netgatech.edu

Future computational studies could employ a hierarchical modeling approach:

Quantum Mechanics (QM): At the most fundamental level, QM calculations can be used to determine the electronic structure, molecular geometry, and bond energies of the 10H-Phenoxazine, 1,3,7,9-tetranitro- molecule. This information is crucial for understanding its reactivity and stability.

Molecular Dynamics (MD): Using force fields derived from QM calculations, MD simulations can predict the behavior of ensembles of molecules. This can provide insights into bulk properties such as density, heat capacity, and mechanical response under different conditions.

Continuum Modeling: At the macroscopic scale, continuum models can be used to simulate the performance of the material in a device or under specific environmental stresses, using parameters derived from the lower-scale models. researchgate.net

A prospective research workflow for the multiscale modeling of 10H-Phenoxazine, 1,3,7,9-tetranitro- is presented below.

Modeling ScaleComputational MethodPredicted Properties
Atomic Density Functional Theory (DFT)Molecular geometry, electronic structure, vibrational frequencies, reaction pathways
Molecular Molecular Dynamics (MD)Bulk density, thermal conductivity, mechanical strength, crystal packing
Mesoscale Coarse-Grained MDMorphological evolution, phase transitions
Continuum Finite Element Analysis (FEA)Macroscopic response to stimuli (e.g., impact, heat)

Exploration of Structure-Property Relationships for Novel Applications

Understanding the relationship between the molecular structure of 10H-Phenoxazine, 1,3,7,9-tetranitro- and its macroscopic properties is key to identifying potential applications. The number and position of the nitro groups on the phenoxazine scaffold are expected to significantly influence its electronic, optical, and energetic properties.

Future research in this area should focus on:

Systematic Derivatization and Characterization: Synthesizing a series of phenoxazine derivatives with varying numbers and positions of nitro groups would allow for a systematic study of how these functional groups affect the material's properties.

Spectroscopic and Electrochemical Analysis: Techniques such as UV-Vis and fluorescence spectroscopy, as well as cyclic voltammetry, can provide valuable data on the electronic and photophysical properties of these compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating experimental data with calculated molecular descriptors, QSAR models can be developed to predict the properties of new, unsynthesized derivatives. nih.gov This can accelerate the discovery of materials with desired characteristics.

The following table illustrates the type of data that could be collected to establish structure-property relationships for nitrated phenoxazine derivatives.

CompoundNumber of Nitro GroupsPosition of Nitro GroupsAbsorption Maximum (nm)Emission Maximum (nm)Redox Potential (V)
10H-Phenoxazine0-
3-nitro-10H-phenoxazine13
3,7-dinitro-10H-phenoxazine23, 7
1,3,7,9-tetranitro-10H-phenoxazine41, 3, 7, 9

Synergistic Approaches in Experimental and Computational Studies

The discovery and optimization of new materials can be greatly accelerated by integrating computational and experimental workflows. nih.govnih.gov For 10H-Phenoxazine, 1,3,7,9-tetranitro-, a synergistic approach would involve a continuous feedback loop between theoretical predictions and experimental validation.

A potential integrated workflow could be:

Computational Screening: Use computational methods to predict the properties of a range of virtual nitrophenoxazine derivatives, identifying promising candidates for synthesis. nih.gov

Targeted Synthesis: Synthesize the most promising candidates identified through computational screening, using green chemistry principles.

Experimental Characterization: Thoroughly characterize the synthesized compounds to determine their actual properties.

Model Refinement: Use the experimental data to refine and validate the computational models, improving their predictive accuracy for the next round of screening. nih.govacs.org

This iterative process can significantly reduce the time and resources required for materials discovery compared to traditional, trial-and-error approaches.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing 1,3,7,9-tetranitro-10H-phenoxazine with high purity?

  • Answer : Utilize stepwise nitration under controlled conditions (mixed HNO₃/H₂SO₄ at ≤5°C) to prevent over-nitration. Monitor intermediates via HPLC (UV detection at 254 nm) and confirm purity through elemental analysis (C, H, N) combined with differential scanning calorimetry (DSC) to detect polymorphic impurities. Recrystallize from dimethylformamide/ethanol to isolate high-purity crystals .

Q. Which crystallographic techniques provide reliable bond angle data for nitro-group positioning in poly-nitrated phenoxazines?

  • Answer : Single-crystal X-ray diffraction is critical for resolving bond angles (e.g., C-N-O angles averaging 117–123°). Grow crystals via slow evaporation of dichloromethane solutions. Use software like SHELXTL to analyze torsion angles and intermolecular interactions. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to account for electronic effects .

Advanced Research Questions

Q. How should researchers design DFT studies to predict charge transport properties in 1,3,7,9-tetranitro-10H-phenoxazine?

  • Answer : Apply hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate HOMO-LUMO gaps and reorganization energies. Incorporate solvent effects via polarizable continuum models (PCM) for acetonitrile. Validate computational results against experimental cyclic voltammetry data; discrepancies >0.2 eV may indicate incomplete basis set superposition error correction .

Q. What methodological framework addresses conflicting thermal decomposition reports in nitro-rich heterocycles?

  • Answer : Triangulate data using:

  • Thermogravimetric analysis (TGA) under nitrogen/air (5°C/min)
  • Isothermal stability studies (150°C) with FTIR monitoring of NOx release
  • Accelerated rate calorimetry (ARC) for adiabatic runaway scenarios
    Cross-reference kinetic parameters (e.g., activation energy via Kissinger method) across techniques. ≥15% variation necessitates crystallinity verification via powder X-ray diffraction (PXRD) .

Q. Which advanced spectroscopic methods elucidate nitro-group electronic effects in phenoxazine-based materials?

  • Answer : Combine ultrafast transient absorption spectroscopy (fs-TAS) with temperature-dependent ESR:

  • Probe excited-state dynamics (S₁→T₁ intersystem crossing) at 355 nm excitation
  • Correlate radical formation rates (g-factor shifts ±0.0005) with substituent Hammett parameters
  • Use 2D NMR (NOESY) to map substituent-induced ring current effects on proton environments .

Methodological Notes

  • Data Contradiction Analysis : When experimental and computational results conflict (e.g., bond angles, stability), apply iterative refinement: re-examine synthesis conditions, crystallographic data quality, and computational assumptions (e.g., solvent models, basis sets) .
  • Mixed-Methods Validation : Combine quantitative techniques (X-ray, DSC) with qualitative spectral analysis (FTIR, NMR) to resolve ambiguities in nitro-group orientation and stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.